2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Indole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biochemical Analysis
Biochemical Properties
. Based on its structure, it is hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be crucial in understanding its role in biochemical reactions .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable .
Dosage Effects in Animal Models
This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine. This step often requires heating and the presence of a catalyst to facilitate the cyclization process.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the isoindole core with 2-methylpiperazine under controlled conditions, typically in the presence of a base such as sodium hydride or potassium carbonate.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be modified by reacting with different electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its piperazine ring is known to interact with proteins and enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The piperazine moiety is a common feature in many drugs, and modifications of this compound can lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[2-(2-Ethylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- 2-[2-(2-Phenylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
Compared to similar compounds, 2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern on the piperazine ring. This unique structure can lead to distinct pharmacological properties and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-(2-methylpiperazin-1-yl)ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-16-6-7-17(11)8-9-18-14(19)12-4-2-3-5-13(12)15(18)20/h2-5,11,16H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGXWZXKBUMWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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